((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone
Description
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone features a bicyclo[3.2.1]octane core substituted with a 2H-1,2,3-triazol-2-yl group and a 2-methoxypyridin-3-yl moiety linked via a methanone bridge. The stereochemistry ((1R,5S)) and substituent arrangement may influence binding affinity and selectivity.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-17-15)16(22)20-11-4-5-12(20)10-13(9-11)21-18-7-8-19-21/h2-3,6-8,11-13H,4-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIJHGUZWADIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone is a complex bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance binding affinity to various biological targets. The azabicyclo[3.2.1]octane core contributes to the compound's conformational rigidity, which is essential for receptor recognition and activation.
Therapeutic Applications
- Cancer Treatment : The compound has been identified as a potential inhibitor of the AKT signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of AKT has been linked to reduced tumor growth and increased apoptosis in cancer cells .
- Inflammatory Disorders : Recent studies suggest that derivatives of this compound may inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain management in conditions such as arthritis .
- Neurological Disorders : The structural features of the compound may allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders by modulating neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that modifications to the triazole ring significantly enhanced binding affinity to P2Y receptors, suggesting a strong potential for therapeutic applications in cardiovascular diseases .
- In Vivo Efficacy : Animal models have shown that administration of this compound resulted in significant reductions in tumor size compared to controls, indicating its potential as an anti-cancer agent .
- Safety Profile : Toxicological assessments indicate that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs derived from the provided evidence.
Structural and Molecular Comparisons
Key Observations
In contrast, the 4-(isopropylthio)phenyl group in introduces a lipophilic thioether, which may improve membrane permeability but reduce solubility. The pyridin-3-yl substituent in lacks the methoxy group, simplifying the structure but possibly reducing electronic interactions.
Triazole Isomerism: The target compound uses a 2H-1,2,3-triazol-2-yl group, while analogs in and feature 1H-1,2,4-triazol-1-yl.
Linker and Functional Group Variations: Compounds with ethanone linkers (e.g., ) introduce flexibility compared to the rigid methanone bridge in the target and . The sulfonyl group in is strongly electron-withdrawing, likely increasing solubility but reducing passive diffusion across biological membranes.
Steric and Metabolic Considerations :
- The 1,3,5-trimethylpyrazol-4-yl group in adds steric bulk, which could hinder metabolic degradation but reduce binding pocket compatibility.
Limitations in Available Data
- No pharmacological or pharmacokinetic data (e.g., IC₅₀, logP, bioavailability) are provided in the evidence, limiting direct activity comparisons.
- Physical properties (melting point, solubility) are largely unreported, making it difficult to assess formulation feasibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
